molecular formula C11H21NO6S B3146716 (S)-tert-butyl 2-((methylsulfonyloxy)methyl)morpholine-4-carboxylate CAS No. 606139-90-6

(S)-tert-butyl 2-((methylsulfonyloxy)methyl)morpholine-4-carboxylate

Cat. No. B3146716
CAS RN: 606139-90-6
M. Wt: 295.35 g/mol
InChI Key: UCVBBUBQPDCXCJ-VIFPVBQESA-N
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Description

Synthesis Analysis

The synthesis of morpholines often involves starting from 1,2-amino alcohols or related compounds. Notably, amino alcohols serve as common precursors for preparing morpholines. For instance, a straightforward and efficient method involves a sequence of coupling, cyclization, and reduction reactions using easily accessible amino alcohols and α-haloacid chlorides. This methodology yields various substituted morpholines, including mono-, di-, and trisubstituted derivatives, spiro morpholines, and ring-fused morpholines .

Additionally, solid-phase synthesis has been explored for heterocyclization of amino alcohols into morpholines and morpholinones . Intramolecular Mitsunobu reactions and Cs2CO3-mediated cyclization have also been employed for morpholine synthesis .

Scientific Research Applications

Metabolism of tert-butylhydroquinone

The metabolism of tert-butylhydroquinone (TBHQ), a related compound to (S)-tert-butyl 2-((methylsulfonyloxy)methyl)morpholine-4-carboxylate, involves the formation of sulfur-containing metabolites. The study suggests that these metabolites might play a role in the toxicity of TBHQ to the kidney and bladder (Peters et al., 1996).

Pulmonary Toxicity of Butylated Hydroxytoluene

Another related compound, butylated hydroxytoluene (BHT), when tested on mice, has shown to induce pulmonary toxicity. The study identified the structural requirements for toxic potency, providing insights into the metabolic pathways and potential toxic effects of related compounds (Mizutani et al., 1982).

Isotope Effects on Metabolism and Toxicity

A study on the isotope effects of BHT metabolism showed that deuterating BHT in the 4-methyl group led to a significant decrease in toxic potency. This provides valuable information on the metabolic processing and toxicity of related compounds, such as (S)-tert-butyl 2-((methylsulfonyloxy)methyl)morpholine-4-carboxylate (Mizutani et al., 1983).

Carcinogenicity and Anticarcinogenicity Studies

Induction Patterns of Cancer-Protective Enzymes

Research on the induction of detoxifying enzymes by tert-butyl-4-hydroxyanisole (BHA), another related compound, suggests its anticarcinogenic effects are due to enzyme induction in liver and peripheral tissues. This study could provide a basis for exploring the cancer-protective potential of structurally related compounds (De Long et al., 1985).

Long-term Carcinogenicity Studies

Studies on methyl-tert-butyl ether (MTBE), another structurally related compound, revealed potential carcinogenic effects in rats. Although MTBE differs from (S)-tert-butyl 2-((methylsulfonyloxy)methyl)morpholine-4-carboxylate, this study indicates the importance of long-term studies to understand the carcinogenic potential of such compounds (Belpoggi et al., 1997).

Inhibitory Effects of Antioxidants on Hepatic Tumorigenesis

The study on the inhibitory effects of antioxidants on tumorigenesis induced by peroxisome proliferators, such as ciprofibrate, indicates the potential of certain compounds to protect against liver cancer. This research might be relevant when considering the antioxidative properties of structurally similar compounds (Rao et al., 1984).

Future Directions

: Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. Link

properties

IUPAC Name

tert-butyl (2S)-2-(methylsulfonyloxymethyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO6S/c1-11(2,3)18-10(13)12-5-6-16-9(7-12)8-17-19(4,14)15/h9H,5-8H2,1-4H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVBBUBQPDCXCJ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)COS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)COS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401137169
Record name 1,1-Dimethylethyl (2S)-2-[[(methylsulfonyl)oxy]methyl]-4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401137169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Tert-butyl 2-(((methylsulfonyl)oxy)methyl)morpholine-4-carboxylate

CAS RN

606139-90-6
Record name 1,1-Dimethylethyl (2S)-2-[[(methylsulfonyl)oxy]methyl]-4-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606139-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2S)-2-[[(methylsulfonyl)oxy]methyl]-4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401137169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methane sulfonyl chloride (71 μl; 0.92 mmol; 1.0 eq.) was added to a solution of 2-hydroxymethyl-morpholine-4-carboxylic acid tert-butyl ester (200 mg; 0.92 mmol; 1.0 eq.) and TEA (190 uL; 1.38 mmol; 1.5 eq.) in anhydrous DCM (3 mL) maintained at 0° C. and under nitrogen atmosphere. The reaction mixture was stirred at RT O/N. The reaction mixture was washed with 10% citric acid solution and brine. Organic phase was dried over magnesium sulfate, filtered and concentrated to give the title compound as a brown oil (250 mg, 92%). 1H NMR (300 MHz, DMSO) δ 4.33-4.13 (m, 2H), 3.91-3.78 (m, 2H), 3.75-3.55 (m, 4H), 3.42 (td, J=11.6, 2.8 Hz, 1H), 3.20 (s, 3H), 1.41 (s, 9H).
Quantity
71 μL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
190 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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